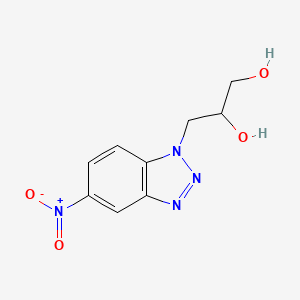
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzotriazole ring substituted with a nitro group at the 5-position and a propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol typically involves the reaction of 5-nitrobenzotriazole with propane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully controlled to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrobenzotriazole derivatives, while reduction can produce amine-substituted benzotriazoles .
Aplicaciones Científicas De Investigación
3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro group and benzotriazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the nitro group and propane-1,2-diol moiety.
5-Nitrobenzotriazole: Similar to 3-(5-Nitrobenzotriazol-1-yl)propane-1,2-diol but without the propane-1,2-diol moiety.
Propane-1,2-diol: A simple diol that forms part of the structure of this compound.
Uniqueness
This compound is unique due to the combination of the benzotriazole ring, nitro group, and propane-1,2-diol moiety. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
80479-67-0 |
|---|---|
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
3-(5-nitrobenzotriazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C9H10N4O4/c14-5-7(15)4-12-9-2-1-6(13(16)17)3-8(9)10-11-12/h1-3,7,14-15H,4-5H2 |
Clave InChI |
PPSSNHZHUKBNTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N=NN2CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















